molecular formula C12H9F3N2O2 B1394371 (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol CAS No. 1215662-44-4

(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol

Cat. No. B1394371
M. Wt: 270.21 g/mol
InChI Key: HLQRGXPTVRKHGP-UHFFFAOYSA-N
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Description

“(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol” is a chemical compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It has a linear formula of C13H10F3NO2 . This compound is used in scientific research and has diverse applications, ranging from drug discovery to material science, due to its unique properties and potential for synthesis of novel compounds.


Synthesis Analysis

The synthesis of this compound involves various synthetic approaches applied in preparing pharmacologically active decorated diazines . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various elements including carbon, hydrogen, fluorine, nitrogen, and oxygen . The structure is defined by the arrangement of these atoms and their chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and can lead to a wide range of pharmacological applications . These reactions are influenced by the presence of the pyrimidine scaffold, a widespread two-nitrogen containing compounds in nature .

Scientific Research Applications

Crystal Structure and Synthesis

  • The compound "(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol" is structurally related to a range of pyrimidine derivatives that are significant in various scientific applications. A study presented the crystal structure of a pyrimidine fungicide, showcasing the intricate details of the molecular arrangement and interactions, such as hydrogen bonds and dihedral angles between the pyrimidine ring and other components (Kang, Kim, Park, & Kim, 2015). Similarly, a pyrimidine compound was structurally analyzed, revealing the nonplanar nature of the pyrimidine ring and its angular relationships with phenyl rings, indicating the compound's potential structural diversity (Akkurt et al., 2003).

Structural Investigation and Dissociation Parameters

  • The structural investigation of a pyrimidine derivative demonstrated the compound's planarity and specific dihedral angles, contributing to our understanding of its molecular geometry and potential interactions (Gao, Chen, Yang, & Wang, 2010). Moreover, the dissociation constants and thermodynamic parameters of pyrimidine derivatives were meticulously studied, providing insight into their chemical behavior in different solvent systems and temperatures, which is crucial for their application in various scientific fields (Bhesaniya & Baluja, 2014).

Catalytic Applications and Chemical Synthesis

  • Pyrimidine derivatives have been synthesized and utilized in catalytic processes. For instance, a study described the efficient application of a prolinol-derived ligand in the catalytic enantioselective addition of terminal alkynes to cyclic imines, leading to chiral propargylic sulfamidates with high yields and enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017). Another study explored the antimicrobial activity of pyrimidine methanone derivatives, highlighting their potential in medicinal applications (Chaudhari, 2012).

Optical Properties and Structural Analysis

  • The optical properties of pyrimidine derivatives, such as their nonlinear optical (NLO) characteristics, were examined, emphasizing their significance in fields like medicine and NLO technologies. The study provided a detailed comparison between DFT/TDDFT calculations and experimental findings, revealing the potential of these compounds in high-tech applications (Hussain et al., 2020). Structural and mechanistic insights into substituted perimidine compounds were reported, including the synthesis and analysis of their solid-state structures and quantum mechanics probing, which are essential for understanding their chemical properties and potential applications (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).

Future Directions

The future directions for this compound involve its potential use in the development of novel and promising fungicides . It has shown higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil . This suggests that it could be a promising candidate for the development of new antifungal agents .

properties

IUPAC Name

[4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-6-5-10(17-11)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQRGXPTVRKHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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